Triphenyl bismuth carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

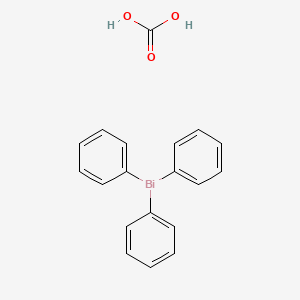

Triphenyl bismuth carbonate is a useful research compound. Its molecular formula is C19H17BiO3 and its molecular weight is 502.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidation Reactions

Role as an Oxidizing Agent:

Triphenyl bismuth carbonate has been demonstrated to act as a mild and selective oxidizing agent for hydroxylamines. In a study, it facilitated the oxidation of hydroxylamines to nitrones, which could then undergo in situ cycloaddition reactions with strained alkynes, yielding valuable products through [3 + 2] cycloaddition mechanisms. This reaction showcases the compound's utility in synthesizing complex organic molecules under mild conditions without the need for harsh reagents .

Mechanistic Insights:

The mechanism involves the formation of nitrones from hydroxylamines, which are subsequently trapped by alkynes. The reaction conditions are compatible with various substrates, making this compound a versatile reagent in synthetic organic chemistry .

Synthesis of Organic Compounds

Dehydrosulfurization Reactions:

this compound has been employed in the conversion of thioamides to nitriles. Although the reaction is slower compared to its dichloride counterpart, it still provides a viable pathway for synthesizing nitriles under mild conditions. For instance, when thioamides were treated with this compound, yields of approximately 75% were achieved after extended reaction times .

Arylation Reactions:

The compound has also been utilized in arylation reactions, particularly for the ortho-phenylation of phenols and other substrates. It has been shown to facilitate reactions involving nitro-compounds and amides, expanding its applicability in synthetic methodologies .

Catalytic Applications

Polymerization Catalysis:

In addition to its role in organic synthesis, triphenyl bismuth compounds are known to catalyze various polymerization processes involving alkenes and alkynes. This catalytic activity is attributed to the stability and unique reactivity of triaryl bismuth compounds .

C–N and C–C Bond Formation:

this compound can participate in C–N and C–C bond-forming transformations when used alongside metal co-catalysts. This capability enhances its utility in constructing complex molecular architectures from simpler precursors .

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C19H17BiO3 |

|---|---|

Peso molecular |

502.3 g/mol |

Nombre IUPAC |

carbonic acid;triphenylbismuthane |

InChI |

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4); |

Clave InChI |

UPOGCTUJIUFACM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.